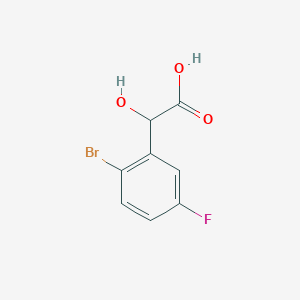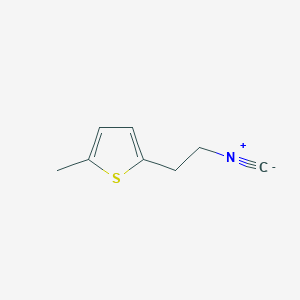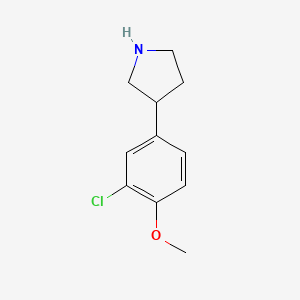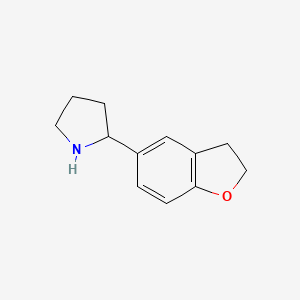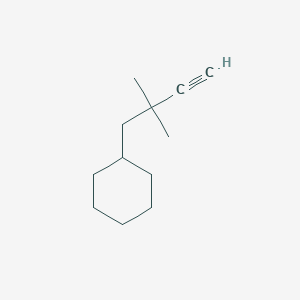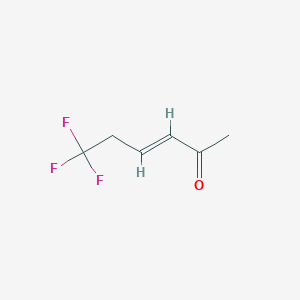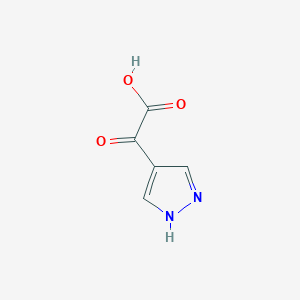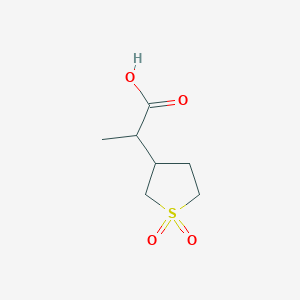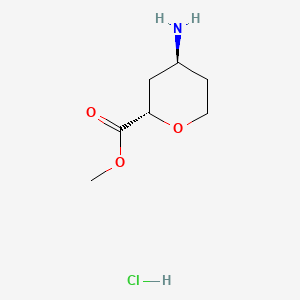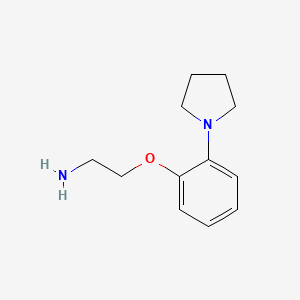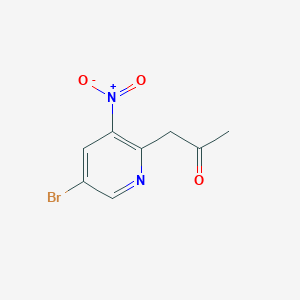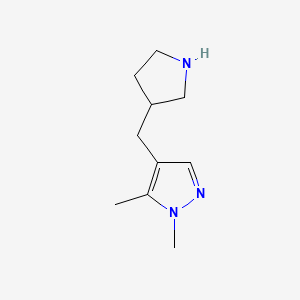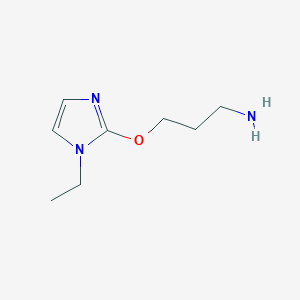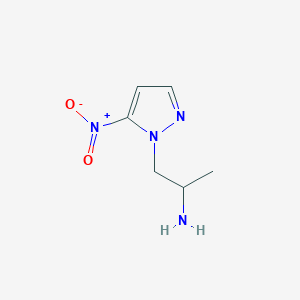
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at the 5-position of the pyrazole ring and an amine group attached to a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine typically involves the nitration of a pyrazole precursor followed by the introduction of the propylamine group. One common method involves the nitration of 1H-pyrazole to form 5-nitro-1H-pyrazole, which is then reacted with 2-bromopropane to introduce the propyl group. The final step involves the reduction of the nitro group to form the amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific solvents may also be employed to improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(5-amino-1H-pyrazol-1-yl)propan-2-amine.
Substitution: Formation of halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3-(1H-Pyrazol-1-yl)propan-1-amine: Similar structure but lacks the nitro group, leading to different chemical properties.
Uniqueness
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine is unique due to the presence of both a nitro group and an amine group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between stability and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
1-(5-nitropyrazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C6H10N4O2/c1-5(7)4-9-6(10(11)12)2-3-8-9/h2-3,5H,4,7H2,1H3 |
Clave InChI |
WYICQKRHWUAHGK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C(=CC=N1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


